

An In-depth Technical Guide to Ethyl 4-(1H-pyrrol-1-yl)benzoate

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Compound of Interest

Compound Name: ethyl 4-(1H-pyrrol-1-yl)benzoate

Cat. No.: B1301166

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **ethyl 4-(1H-pyrrol-1-yl)benzoate**, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its chemical identity, physical and spectral properties, a representative synthesis protocol, and its structural features. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel therapeutic agents. The core structure of this compound is recognized in the design of potential antitubercular and antibacterial agents.

Chemical Identity and Structure

IUPAC Name: **ethyl 4-(1H-pyrrol-1-yl)benzoate**^[1]

Structure:

Chemical Structure of **ethyl 4-(1H-pyrrol-1-yl)benzoate**

Physicochemical Properties

The following table summarizes the key physicochemical properties of **ethyl 4-(1H-pyrrol-1-yl)benzoate**.

Property	Value	Source
CAS Number	5044-37-1	[2]
Molecular Formula	C ₁₃ H ₁₃ NO ₂	[2]
Molecular Weight	215.25 g/mol	
Melting Point	74 °C	[2]
Boiling Point	122 °C	[2]
Density	1.08 g/cm ³	[2]
Flash Point	154.3 °C	

Experimental Protocols

The synthesis of **ethyl 4-(1H-pyrrol-1-yl)benzoate** is typically achieved through the Fischer esterification of its corresponding carboxylic acid precursor, 4-(1H-pyrrol-1-yl)benzoic acid.

Synthesis of 4-(1H-pyrrol-1-yl)benzoic acid

A general procedure for the synthesis of the precursor, 4-(1H-pyrrol-1-yl)benzoic acid, involves the reaction of 4-aminobenzoic acid with 2,5-dimethoxytetrahydrofuran under acidic conditions.

Esterification to Ethyl 4-(1H-pyrrol-1-yl)benzoate

The following is a representative experimental protocol for the esterification of a benzoic acid derivative, which can be adapted for the synthesis of the title compound.

Materials:

- 4-(1H-pyrrol-1-yl)benzoic acid
- Absolute Ethanol (excess)
- Concentrated Sulfuric Acid (catalytic amount)
- Sodium Bicarbonate solution (saturated)

- Anhydrous Sodium Sulfate
- Diethyl Ether or Ethyl Acetate

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve 4-(1H-pyrrol-1-yl)benzoic acid in an excess of absolute ethanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess ethanol under reduced pressure.
- Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude **ethyl 4-(1H-pyrrol-1-yl)benzoate** can be purified by recrystallization or column chromatography.

Spectral Data

While specific, experimentally-derived spectra for **ethyl 4-(1H-pyrrol-1-yl)benzoate** are not readily available in the searched literature, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds such as ethyl benzoate.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the aromatic protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~1.4	Triplet	3H	-O-CH ₂ -CH ₃
~4.4	Quartet	2H	-O-CH ₂ -CH ₃
~6.4	Triplet	2H	Pyrrole C3, C4-H
~7.2	Triplet	2H	Pyrrole C2, C5-H
~7.5	Doublet	2H	Aromatic protons ortho to the pyrrole group
~8.1	Doublet	2H	Aromatic protons ortho to the ester group

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals for the ethyl group, the pyrrole ring, the benzene ring, and the carbonyl carbon of the ester.

Chemical Shift (δ , ppm)	Assignment
~14	-O-CH ₂ -CH ₃
~61	-O-CH ₂ -CH ₃
~110	Pyrrole C3, C4
~120	Pyrrole C2, C5
~120	Aromatic CH
~131	Aromatic CH
~128	Aromatic quaternary C
~143	Aromatic quaternary C
~166	C=O (Ester)

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Assignment
~3100-3000	C-H stretching (aromatic and pyrrole)
~2980-2850	C-H stretching (aliphatic)
~1720	C=O stretching (ester)
~1600, ~1500	C=C stretching (aromatic ring)
~1275, ~1100	C-O stretching (ester)

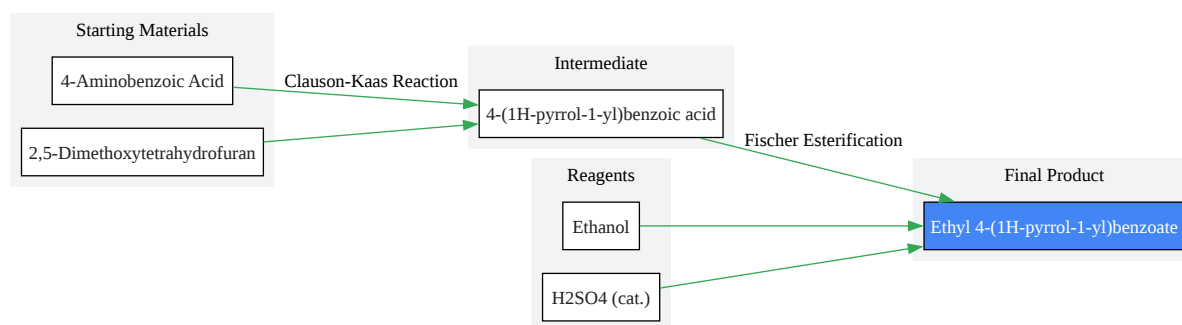
Mass Spectrometry (Predicted)

The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound.

m/z	Assignment
215	[M] ⁺

Logical Workflow

The synthesis of **ethyl 4-(1H-pyrrol-1-yl)benzoate** can be visualized as a two-step process starting from commercially available materials.



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Synthetic pathway for **ethyl 4-(1H-pyrrol-1-yl)benzoate**.

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References

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- 2. ETHYL 4-(1H-PYRROL-1-YL)BENZOATE | CAS#:5044-37-1 | Chemsrsrc [chemsrc.com]
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